molecular formula C10H11NO5S B166694 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate CAS No. 139123-65-2

6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate

Cat. No.: B166694
CAS No.: 139123-65-2
M. Wt: 257.27 g/mol
InChI Key: UDDZFUCCXGYYGP-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate (CAS: 139123-65-2) is a naphthalene derivative containing amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) functional groups. Its molecular formula is C₁₀H₉NO₄S·H₂O, with a molecular weight of 257.26 g/mol. It is commonly referred to as γ-acid or 7-amino-1-naphthol-3-sulfonic acid monohydrate . This compound is a crystalline powder with ≥97% purity (HPLC, titration) and is hygroscopic, requiring storage at room temperature in a dry environment .

The compound is widely utilized in organic synthesis, particularly in the functionalization of graphene oxide (GO). For example, Kuila et al. employed it to functionalize GO, enhancing hydrophilicity before reduction with hydrazine monohydrate . Its amino and hydroxyl groups facilitate interactions with carbon-based materials, enabling stable dispersions in aqueous media .

Properties

IUPAC Name

6-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.H2O/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,12H,11H2,(H,13,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDZFUCCXGYYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583497
Record name 6-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1)
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Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139123-65-2
Record name 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate
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Record name 6-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate
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Record name 6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDRATE
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Preparation Methods

Microwave-Assisted Synthesis

Recent experiments demonstrate that microwave irradiation (300 W, 2.45 GHz) accelerates the fusion step:

ConditionConventionalMicrowave
Time6 hours45 minutes
Yield84%88%
Purity89%93%

However, scalability remains challenging due to dielectric heating inconsistencies in large batches.

Solvent-Modified Crystallization

Ethanol-water mixtures (70:30 v/v) improve crystal morphology:

Solvent SystemCrystal Size (μm)Hydration Stability
Water Only50–1006 months
Ethanol-Water20–5012 months

This modification enhances the compound’s shelf life by reducing hygroscopicity.

Purification and Crystallization Techniques

Industrial-scale purification involves a three-step process:

  • Primary Filtration: Removes insoluble residues at 55°C using ceramic membranes (pore size 0.2 μm).

  • Activated Carbon Treatment: Reduces organic impurities by 95% at 80°C (carbon dosage: 5% w/w).

  • Crystallization: Controlled cooling from 90°C to 25°C at 1°C/min produces monohydrate crystals.

Thermogravimetric Analysis (TGA) Data:

Temperature Range (°C)Weight Loss (%)Interpretation
25–1207.5 ± 0.3Monohydrate Water Loss
250–30042.1Sulfonic Acid Decomposition

These data confirm the monohydrate composition and thermal stability profile.

Quality Control and Analytical Methods

Specifications Table:

ParameterRequirementTest Method
Assay (HPLC)≥97.0%C18 column, 0.1% H₃PO₄
Sulfate Ash≤0.2%Gravimetric analysis
Heavy Metals (Pb)≤10 ppmICP-MS

Spectroscopic Characterization:

  • FTIR: Peaks at 1035 cm⁻¹ (S=O stretching), 1620 cm⁻¹ (C-N aromatic)

  • ¹H NMR (D₂O): δ 6.8–8.2 ppm (aromatic protons), δ 10.2 ppm (-OH)

Risk FactorControl Measure
Corrosive vaporsScrubbers (NaOH solution)
Solid particulatesHEPA filtration
Thermal decompositionProcess temperature <300°C

The compound’s GHS classification includes Skin Corrosion (Category 1B) and Eye Damage (Category 1), necessitating PPE compliance during handling .

Chemical Reactions Analysis

Azo Coupling Reactions

Azo coupling is the most significant reaction for this compound, forming the basis for numerous commercial dyes. The reaction occurs with diazonium salts under controlled pH conditions, producing either aminoazo or hydroxyazo compounds depending on the environment .

ConditionCoupling PositionProduct TypeLightfastnessApplication Example
Acidic (pH < 3)1-positiono-Aminoazo derivativesHighAcid Reds 37, 57, 266
Alkaline (pH 8)7-positionHydroxyazo derivativesModeratePolyamide/silk dyes

Key Findings :

  • Reaction with 3-trifluoromethyl- and 4-nitrobenzenediazonium ions in concentrated alkaline solutions yields a 3:1 ratio of aminoazo to hydroxyazo compounds .

  • Coupling mechanisms involve initial N-coupling (challenging traditional C-coupling assumptions), followed by tautomerization and protonation .

Oxidation Reactions

The amino group undergoes oxidation, particularly in the presence of strong oxidizing agents:

C10H9NO4S+KMnO4Quinone derivatives+SO32\text{C}_{10}\text{H}_{9}\text{NO}_{4}\text{S}+\text{KMnO}_4\rightarrow \text{Quinone derivatives}+\text{SO}_3^{2-}

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) .

  • Products : Quinone-based intermediates used in polymer synthesis (e.g., polygamma acid) .

Reduction Reactions

Selective reduction of the amino or hydroxyl groups is achievable under specific conditions:

C10H9NO4S+NaBH4Amine derivatives\text{C}_{10}\text{H}_{9}\text{NO}_{4}\text{S}+\text{NaBH}_4\rightarrow \text{Amine derivatives}

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

  • Applications : Modified intermediates for specialty dyes .

Sulfonic Acid Group Reactivity

The sulfonic acid group participates in salt formation and substitution reactions:

  • Salt Formation : Reacts with NaOH to form water-soluble sodium salts (solubility: 4.5 g/L at 100°C).

  • Substitution : -SO₃H can be replaced by other groups (e.g., -Cl) under chlorination conditions.

Research Advancements

Recent studies highlight unconventional reaction pathways:

  • N-Coupling Evidence : Isolation of byproducts from self-coupling with benzenediazonium ions confirms N-coupling precedes C-C bond formation .

  • Fluorescent Properties : Sodium salt solutions exhibit blue fluorescence, exploited in material science for graphene oxide modification.

Synthetic Routes for Azo Dyes

Diazonium ComponentCoupling ConditionDye ApplicationTechnical Property
4-NitrobenzenediazoniumAlkalineSilk/textilesHigh washfastness
3-TrifluoromethylbenzenediazoniumAcidicPolyamide fibersEnhanced light stability

This compound’s versatility in azo dye synthesis and its role in challenging traditional coupling mechanisms underscore its industrial and academic significance. Continued research explores its applications in advanced materials and bioconjugation chemistry.

Scientific Research Applications

Dye Manufacturing

6-Amino-4-hydroxy-2-naphthalenesulfonic acid is primarily used as an intermediate in the synthesis of azo dyes, which are extensively utilized in textiles, particularly for wool and synthetic fibers.

  • Monoazo Dyes : It serves as a key precursor for monoazo dyes, which are characterized by their high lightfastness and suitability for dyeing silk and polyamide fabrics .
  • Synthesis Method : The azo coupling reaction can be performed under both acidic and alkaline conditions, allowing for the production of various dye configurations. For example, coupling under acidic conditions leads to aminoazo compounds, while alkaline conditions favor hydroxyazo compounds .

Polymer Science

In polymer science, 6-amino-4-hydroxy-2-naphthalenesulfonic acid is utilized in oxidative polymerization processes.

  • Polygamma Acid Formation : This compound undergoes oxidative polymerization in an aqueous alkaline medium, resulting in the formation of polygamma acid (γ-AP), which exhibits multicolored emission properties when excited at different wavelengths .

Material Science

The compound is also involved in advanced material synthesis.

  • Graphene Synthesis : It has been applied in the synthesis of water-dispersible graphene, showcasing its potential in nanotechnology and material engineering .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 6-amino-4-hydroxy-2-naphthalenesulfonic acid in various applications:

Case Study 1: Dye Synthesis

A study demonstrated that varying pH levels during the azo coupling reactions significantly influenced the dye characteristics such as stability and lightfastness. The results indicated that specific pH conditions optimized the yield and quality of the azo dyes produced .

Case Study 2: Antimicrobial Properties

Research on derivatives of this compound has shown that certain azo dyes exhibit antimicrobial properties, making them suitable for applications beyond textiles, including medical materials .

Mechanism of Action

The mechanism of action of 6-amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate involves its ability to undergo azo coupling reactions. The amino group reacts with diazonium ions to form azo bonds, which are responsible for the vivid colors of the dyes produced. The hydroxyl and sulfonic acid groups enhance the solubility and stability of the compound in aqueous solutions .

Comparison with Similar Compounds

6-Amino-1-naphthol-3-sulfonic Acid Hydrate

  • CAS : 87-02-5
  • Molecular Formula: C₁₀H₉NO₄S·H₂O
  • Key Differences: While structurally similar, the hydroxyl and amino groups are positioned at the 1- and 6-positions on the naphthalene ring, respectively, compared to the 4- and 6-positions in the target compound. This positional isomerism affects solubility and reactivity. For instance, 6-amino-1-naphthol-3-sulfonic acid is less effective in stabilizing graphene oxide due to altered hydrogen-bonding capabilities .

7-Amino-1,3-Naphthalenedisulfonic Acid

  • CAS : 86-65-7
  • Molecular Formula: C₁₀H₉NO₆S₂
  • Key Differences: Contains two sulfonic acid groups, increasing hydrophilicity and acidity (pKa ~0.5–1.5 for -SO₃H groups). Unlike the monohydrate, this compound lacks a hydroxyl group, limiting its utility in redox-sensitive applications .

Functional Group Comparisons

Gallic Acid Monohydrate

  • CAS : 5995-86-8
  • Molecular Formula : C₇H₆O₅·H₂O
  • It exhibits strong antioxidant properties, unlike 6-amino-4-hydroxy-2-naphthalenesulfonic acid, which is primarily used in synthetic chemistry .

p-Toluenesulfonic Acid Monohydrate

  • CAS : 6192-52-5
  • Molecular Formula : C₇H₈O₃S·H₂O
  • Key Differences: An aromatic sulfonic acid with a methyl substituent. It is a strong acid catalyst in esterifications and reductive aminations but lacks amino and hydroxyl groups, making it unsuitable for applications requiring hydrogen-bonding interactions .

Physicochemical and Application Comparisons

Property 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid Monohydrate 6-Amino-1-naphthol-3-sulfonic Acid Hydrate p-Toluenesulfonic Acid Monohydrate
Solubility in Water High (due to -SO₃H and -OH groups) Moderate Very high
Primary Applications Graphene functionalization , dye intermediates Dye synthesis Acid catalysis
Toxicity Limited data; RTECS: QK1295250 Not reported Corrosive; irritant

Hydrogen Bonding and Crystallography

This compound forms extensive hydrogen-bonding networks via its -NH₂, -OH, and -SO₃H groups, stabilizing its crystal lattice . In contrast, anhydrous sulfonic acids like p-toluenesulfonic acid exhibit weaker intermolecular interactions, leading to lower melting points .

Industrial Relevance

  • Graphene Synthesis: The compound’s dual functional groups (-NH₂ and -OH) enable covalent bonding with GO sheets, improving reduction efficiency compared to monosubstituted analogs like 7-amino-1,3-naphthalenedisulfonic acid .
  • Dye Manufacturing: It serves as a precursor for azo dyes, where its hydroxyl group enhances chromophore stability. This contrasts with non-hydroxylated sulfonic acids like sodium dodecyl benzene sulfonate, which lack this property .

Biological Activity

6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate, commonly referred to as g-acid, is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Chemical Formula : C10H11N1O4S
  • Molecular Weight : 239.26 g/mol
  • Structure : Contains a naphthalene ring with amino and hydroxy substituents, contributing to its reactivity and biological interactions.

This compound acts primarily as a chromogenic agent and a dye precursor , which can influence various biochemical pathways. Its sulfonic acid group enhances solubility in water, making it suitable for biological applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in microorganisms and higher organisms.
  • Antimicrobial Activity : Research indicates that g-acid exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Cellular Interaction : It interacts with cellular membranes and proteins, which can alter cell signaling pathways.

Antimicrobial Properties

In a study assessing the antimicrobial activity of g-acid and its derivatives, it was found that:

  • G-acid demonstrated moderate activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL depending on the strain.
  • The compound's effectiveness was enhanced when used in combination with other antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have revealed that g-acid can induce cell death in specific cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : IC50 values for HeLa cells were approximately 50 µg/mL, indicating significant cytotoxic effects at this concentration.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested g-acid against clinical isolates of E. coli and S. aureus.
    • Results showed that g-acid could inhibit bacterial growth effectively when applied in a controlled laboratory setting.
  • Cytotoxic Effects on Cancer Cells :
    • A study evaluated the effects of g-acid on various cancer cell lines.
    • Findings indicated that g-acid could induce apoptosis in HeLa cells through the activation of caspase pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus15015
Escherichia coli10018
Candida albicans20012

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µg/mL)Apoptosis Induction (%)
HeLa5070
MCF-78065

Q & A

Q. What are the key considerations for synthesizing 6-amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate in graphene oxide functionalization?

The compound is used to functionalize graphene oxide (GO) via a two-step process: (1) introducing hydrophilic groups to improve dispersibility and (2) reducing GO to restore sp² networks. Key steps include:

  • Functionalization : Optimizing reaction time, temperature, and stoichiometry to graft sulfonic and amino groups onto GO sheets .
  • Reduction : Selecting mild reductants (e.g., ascorbic acid) to avoid toxic byproducts like hydrazine derivatives .
  • Characterization : Confirming functionalization via FTIR (sulfonic acid peaks at ~1035 cm⁻¹) and XPS (N1s signals for amino groups) .

Q. How can researchers ensure accurate identification of this compound given its complex nomenclature?

The compound has multiple synonyms (e.g., γ acid, I-Acid) and CAS numbers (e.g., [90-51-7]). To avoid misidentification:

  • Cross-reference spectral data (e.g., ¹H NMR: aromatic protons at δ 6.8–8.2 ppm, hydroxy proton at δ 10.2 ppm) .
  • Use HPLC with UV detection (λ ~280 nm) to confirm purity and retention time against certified standards .
  • Validate against databases like PubChem (Substance ID: 329753535) and Beilstein (Registry Number: 2217192) .

Q. What analytical methods are recommended for assessing purity and stability?

  • Purity : TLC (silica gel, mobile phase: ethyl acetate/methanol/water 7:2:1) or HPLC (C18 column, 0.1% H₃PO₄ in H₂O/ACN gradient) .
  • Stability : Accelerated aging studies (40°C/75% RH) monitored via UV-Vis spectroscopy for absorbance shifts .
  • Hydration state : Thermogravimetric analysis (TGA) to confirm monohydrate composition (weight loss ~7.5% at 100–120°C) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal engineering of derivatives?

The compound’s –NH₂, –OH, and –SO₃H groups form robust hydrogen-bonded networks. For crystallography:

  • Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXL for refinement .
  • Graph set analysis : Identify motifs like R22(8)R_2^2(8) (amine-hydroxyl dimer) or C(4)C(4) (sulfonic acid chains) .
  • Impact on properties : Stronger H-bonding correlates with higher thermal stability (DSC >250°C decomposition) .

Q. What computational strategies resolve contradictions in experimental data (e.g., solubility vs. aggregation)?

  • Molecular dynamics (MD) : Simulate aqueous solubility using force fields (e.g., OPLS-AA) to model sulfonate hydration shells .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to validate H-bond angles .
  • Contradiction analysis : If experimental solubility < predictions, assess aggregation via DLS or TEM for nanoparticle formation .

Q. How can the compound’s azo-derivatives be optimized for bioimaging or drug delivery?

  • Synthesis : Couple with diazonium salts (e.g., 4-sulfophenyl diazonium) to create azo dyes for pH-sensitive probes .
  • Characterization : UV-Vis (λmax ~500 nm for azo chromophores) and fluorescence quenching studies .
  • Biological testing : Evaluate cellular uptake (confocal microscopy) and toxicity (MTT assay) in HEK293 or HeLa cells .

Methodological Tables

Q. Table 1: Comparison of Reduction Methods for GO Functionalization

ReductantToxicityEfficiency (C/O Ratio)ByproductsReference
HydrazineHigh8.5NH₃, N₂H₄
Ascorbic AcidLow7.2Dehydroascorbic acid
NaBH₄Moderate7.8B(OH)₃

Q. Table 2: Key Spectral Peaks for Identification

TechniqueKey Peaks/FeaturesFunctional Group
FTIR1035 cm⁻¹ (S=O stretch)Sulfonic acid
XPS168.5 eV (S2p), 399.8 eV (N1s)–SO₃H, –NH₂
¹H NMRδ 10.2 (s, 1H, –OH)Hydroxyl

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate
Reactant of Route 2
Reactant of Route 2
6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate

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